molecular formula C18H21NO2 B11843051 (3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate CAS No. 265112-64-9

(3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate

Cat. No.: B11843051
CAS No.: 265112-64-9
M. Wt: 283.4 g/mol
InChI Key: HGWWVVYOQKETON-IAGOWNOFSA-N
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Description

(3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique stereochemistry, which is denoted by the (3S,4S) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Naphthalene Group: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the naphthalene ring

Properties

CAS No.

265112-64-9

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

methyl (3S,4S)-1-methyl-4-naphthalen-2-ylpiperidine-3-carboxylate

InChI

InChI=1S/C18H21NO2/c1-19-10-9-16(17(12-19)18(20)21-2)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11,16-17H,9-10,12H2,1-2H3/t16-,17-/m1/s1

InChI Key

HGWWVVYOQKETON-IAGOWNOFSA-N

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)C(=O)OC)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CN1CCC(C(C1)C(=O)OC)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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